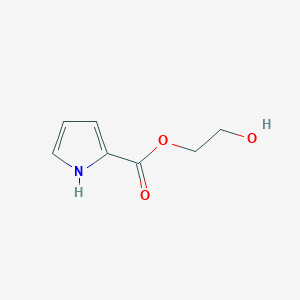

2-Hydroxyethyl 1H-pyrrole-2-carboxylate

Description

Properties

CAS No. |

668987-22-2 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-hydroxyethyl 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C7H9NO3/c9-4-5-11-7(10)6-2-1-3-8-6/h1-3,8-9H,4-5H2 |

InChI Key |

MPWUTCPIYWRGDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C(=O)OCCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxyethyl 1h Pyrrole 2 Carboxylate and Its Analogues

Classical and Established Synthetic Routes for Pyrrole-2-carboxylate Esters

Long-standing methods in organic chemistry provide a robust foundation for the synthesis of pyrrole-2-carboxylate esters. These routes often involve common starting materials and well-understood reaction mechanisms.

The most direct route to 2-Hydroxyethyl 1H-pyrrole-2-carboxylate is the esterification of pyrrole-2-carboxylic acid with ethylene (B1197577) glycol. This transformation is a variation of the classic Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com While this equilibrium-driven reaction can be effective, its efficiency is often enhanced by using a large excess of the alcohol or by removing water as it forms. masterorganicchemistry.com

For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are frequently employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification. This approach is analogous to methods used in the synthesis of other complex pyrrole (B145914) esters.

A versatile and high-yield method for preparing a wide array of pyrrole-2-carboxylic acid derivatives involves the alcoholysis of a 2-pyrrolyl trichloromethyl ketone intermediate. orgsyn.org This process begins with the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone. orgsyn.orgnih.gov This ketone is then treated with a sodium alkoxide. orgsyn.org

For the synthesis of the target compound, sodium 2-hydroxyethoxide, prepared from ethylene glycol and a base, would be used. The alkoxide attacks the carbonyl carbon, leading to the cleavage of the C-CCl₃ bond and formation of the desired ester and chloroform. A key advantage of this method is its versatility; by simply changing the alcohol used in the alcoholysis step, virtually any desired ester can be produced. orgsyn.org

Table 1: Synthesis of Ethyl Pyrrole-2-carboxylate via Alcoholysis

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Acylation | Pyrrole, Trichloroacetyl chloride | Anhydrous diethyl ether, 3 hours, reflux | 2-Pyrrolyl trichloromethyl ketone | Not specified |

| 2. Alcoholysis | 2-Pyrrolyl trichloromethyl ketone, Ethanol (B145695) | Sodium ethoxide, 10 minutes | Ethyl pyrrole-2-carboxylate | 91-92% orgsyn.org |

In some synthetic pathways, a pyrrole ester is generated that is not the final desired product. In such cases, a common strategy is to hydrolyze the existing ester to the corresponding pyrrole-2-carboxylic acid, followed by re-esterification to obtain the target molecule. orgsyn.org For instance, a readily available methyl or ethyl ester of a substituted pyrrole can be saponified using a base like sodium hydroxide. wikiwand.com The resulting pyrrole-2-carboxylic acid salt is then acidified and isolated. nih.gov This isolated acid can then be subjected to esterification with ethylene glycol, as described in section 2.1.1, to yield this compound. masterorganicchemistry.com This two-step sequence provides flexibility in modifying the ester group late in a synthetic sequence. The acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid is a competing reaction that can occur under certain hydrolytic conditions. nih.govresearchgate.net

Pyrrole-2-carboxaldehydes serve as valuable precursors for the synthesis of pyrrole-2-carboxylate esters. orgsyn.org The conversion typically involves an oxidation of the aldehyde to a carboxylic acid, followed by esterification. orgsyn.org Alternatively, direct oxidative esterification can sometimes be achieved. One established method involves oxidation with an agent like manganese dioxide to form the carboxylic acid, which is then esterified, for example, with diazomethane. orgsyn.org

More modern and efficient methods for creating pyrrole-2-carboxaldehydes, which can then be converted to the target esters, have also been developed. For example, a de novo synthesis using aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters can produce pyrrole-2-carbaldehyde derivatives via an iodine/copper-mediated oxidative annulation. organic-chemistry.orgacs.orgnih.gov This avoids the use of hazardous oxidants and proceeds with high selectivity. organic-chemistry.org Once the aldehyde is formed, it can be converted to the 2-hydroxyethyl ester through standard oxidation and esterification procedures.

The Knorr pyrrole synthesis and its variations represent a powerful tool for constructing the pyrrole ring from acyclic precursors. wikiwand.com A significant improvement on these methods involves the use of diethyl aminomalonate (DEAM). wikiwand.comelectronicsandbooks.com This approach allows for the synthesis of pyrroles with specific substitution patterns, including a carboxylate group at the 2-position.

In a typical Knorr-type synthesis, an α-amino-ketone reacts with a β-ketoester. wikiwand.com By using DEAM, which can be prepared by the reduction of diethyl oximinomalonate, high yields of polysubstituted pyrrole-2,4-dicarboxylates can be achieved. wikiwand.com For instance, reacting DEAM with a 1,3-diketone in boiling glacial acetic acid is a highly effective one-pot cyclization method. electronicsandbooks.com While this often produces a dicarboxylate, selective hydrolysis of one ester group followed by decarboxylation can provide access to the desired pyrrole-2-carboxylate scaffold, which can then be further modified. wikiwand.com This method has been foundational in creating a wide repertory of functionalized pyrroles. wikiwand.comacs.org

Table 2: Example of a Knorr-type Pyrrole Synthesis

| Reactant A | Reactant B | Solvent/Conditions | Product |

|---|---|---|---|

| Diethyl aminomalonate | 2,4-Pentanedione | Glacial acetic acid, boiling | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate wikiwand.com |

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective formation of complex molecules, and pyrrole-2-carboxylates are no exception. rawdatalibrary.net These methods often feature milder reaction conditions, high atom economy, and excellent selectivity. rawdatalibrary.net

Various transition metals, including copper, palladium, and rhodium, have been employed in cycloaddition reactions to construct the pyrrole skeleton. rawdatalibrary.net For instance, copper salts can catalyze the reaction of 4-arylidene isoxazol-5-ones with enamino esters in a ball mill to produce structurally novel pyrrole-2-carboxylic acids with high efficiency and minimal solvent. organic-chemistry.org

Another powerful approach involves a one-pot synthesis from chalcones and glycine (B1666218) esters. This method proceeds through an electrocyclic ring closure to form a dihydropyrrole intermediate, which is then oxidized to the aromatic pyrrole. acs.org This oxidation can be achieved stoichiometrically with reagents like DDQ or, more elegantly, using a catalytic amount of a copper(II) salt with air as the terminal oxidant. acs.org This strategy tolerates a wide range of functional groups, making it a versatile route to polyfunctional pyrrole scaffolds.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrrole |

| Pyrrole-2-carboxylic acid |

| Pyrrole-2-carboxaldehyde |

| 2-Pyrrolyl trichloromethyl ketone |

| Trichloroacetyl chloride |

| Ethylene glycol |

| Diethyl aminomalonate |

| Diethyl oximinomalonate |

| Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate |

| Dicyclohexylcarbodiimide (DCC) |

| 4-Dimethylaminopyridine (DMAP) |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

Cycloaddition Reactions for Pyrrole Skeleton Formation

Cycloaddition reactions are powerful tools for the construction of the pyrrole ring, offering a convergent approach to assembling the heterocyclic core. These methods involve the reaction of two or more components that together provide the requisite atoms for the five-membered ring.

[3+2] Cycloaddition Methodologies

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a widely employed strategy for the synthesis of five-membered heterocycles, including pyrroles. This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

One prominent example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. TosMIC reacts with electron-deficient alkenes in the presence of a base to furnish the pyrrole ring. This method is valued for its operational simplicity and the ready availability of starting materials.

Visible-light-mediated photocatalytic [3+2] annulation strategies have also emerged as a modern approach. For instance, the reaction of N-aryl glycinates with 2-benzylidenemalononitrile partners under redox-neutral conditions provides an efficient route to polysubstituted pyrroles. This methodology is notable for its mild reaction conditions and broad substrate scope.

[4+1] and [2+2+1] Cycloaddition Strategies

Formal [4+1] cycloaddition reactions provide an alternative pathway to the pyrrole skeleton. A notable example involves the reaction of α,β-unsaturated imines with sulfur ylides. This sequence proceeds through a formal [4+1] cycloaddition, followed by an elimination and aromatization process to yield polysubstituted pyrroles. polyu.edu.hknih.govorganic-chemistry.orgwikipedia.orgnrochemistry.com This method is advantageous due to its mild conditions and high efficiency. polyu.edu.hknih.govwikipedia.org

Transition-metal-catalyzed [2+2+1] cycloadditions represent another sophisticated strategy for pyrrole synthesis. Titanium-catalyzed multicomponent reactions, for example, can construct the pyrrole ring in a single step. polyu.edu.hk These reactions can utilize heteroatom-substituted alkynes, allowing for the synthesis of pyrroles with functionalities amenable to further diversification through cross-coupling reactions. polyu.edu.hk Rhodium(III)-catalyzed oxidative cycloaddition of N-tert-butoxycarbonyl (N-Boc) hydrazones with internal alkynes has also been developed, featuring a regioselective α-imino alkyl C(sp3)–H bond functionalization to form highly functionalized NH-free pyrroles. nih.gov

Iron-Containing Catalyst Systems for Pyrrole Carboxylate Ester Synthesis

Iron-catalyzed reactions offer a cost-effective and environmentally benign alternative to methods employing precious metal catalysts. In the context of pyrrole synthesis, iron-containing catalysts have been utilized for the direct carboxylation of the pyrrole ring to produce pyrrole-2-carboxylate esters.

One such method involves the reaction of pyrrole with carbon tetrachloride and an alcohol in the presence of an iron catalyst. This process allows for the introduction of a carboxylate group at the 2-position of the pyrrole ring. The reaction is believed to proceed through a radical mechanism. This approach is attractive due to the low cost and low toxicity of iron catalysts.

Catalytic C-H Borylation and Subsequent Cross-Coupling Reactions

Direct C-H functionalization of the pyrrole ring represents a highly atom-economical approach to introduce substituents. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective introduction of a boryl group onto the pyrrole ring, typically at the C2 position. This borylated intermediate can then participate in a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

For the synthesis of analogues of this compound, a subsequent Suzuki-Miyaura cross-coupling reaction could be envisioned. The 2-borylpyrrole-2-carboxylate intermediate could be coupled with a suitable electrophile, such as a protected 2-haloethanol derivative. Subsequent deprotection would then yield the desired hydroxyethyl (B10761427) moiety. While this approach is conceptually sound, the direct coupling with unprotected 2-haloethanols can be challenging and may require optimization of reaction conditions to avoid side reactions.

Reductive Transformations and Functional Group Interconversions Leading to Hydroxyethyl Moiety

The introduction of the 2-hydroxyethyl group can also be achieved through the reduction of a pre-existing functional group at the 2-position of the pyrrole ring.

Reduction of Formyl or Keto functionalities to Hydroxyethyl Groups

A common strategy involves the reduction of a pyrrole-2-carboxylate ester to the corresponding 2-(hydroxymethyl)pyrrole. This transformation can be effectively achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

The resulting 2-(hydroxymethyl)pyrrole can then be converted to the target 2-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate. One potential route for this conversion is through an Arndt-Eistert homologation. This multi-step process would first involve conversion of the alcohol to a halide, followed by displacement with cyanide, hydrolysis to the carboxylic acid, and finally reduction to the desired alcohol. A more direct approach could involve the esterification of pyrrole-2-carboxylic acid with ethylene glycol. This can be achieved through methods such as the Fischer-Speier esterification, which utilizes an acid catalyst, or the Steglich esterification, which employs a coupling agent like DCC and a catalyst such as DMAP. nih.gov

Below is a table summarizing the key synthetic methodologies discussed:

| Methodology | Key Reagents/Catalysts | Description | Advantages |

| [3+2] Cycloaddition | Tosylmethyl isocyanide (TosMIC), N-aryl glycinates | Reaction of a 3-atom component with a 2-atom component. | Mild conditions, readily available starting materials. |

| [4+1] Cycloaddition | α,β-Unsaturated imines, sulfur ylides | Reaction of a 4-atom component with a 1-atom component. | High efficiency, mild conditions. |

| [2+2+1] Cycloaddition | Titanium or Rhodium catalysts | Multicomponent reaction to form the pyrrole ring. | Single-step synthesis, potential for diversification. |

| Iron-Catalyzed Carboxylation | Iron catalyst, CCl₄, alcohol | Direct introduction of a carboxylate group onto the pyrrole ring. | Cost-effective, environmentally friendly. |

| C-H Borylation/Cross-Coupling | Iridium catalyst, borane (B79455) reagent, Palladium catalyst | Regioselective borylation followed by cross-coupling. | Atom-economical, versatile for introducing various groups. |

| Reduction of Carboxylate | LiAlH₄, DIBAL-H | Reduction of the ester to a primary alcohol. | Well-established and reliable transformation. |

| Esterification | Ethylene glycol, acid catalyst (Fischer-Speier) or DCC/DMAP (Steglich) | Direct formation of the hydroxyethyl ester from the carboxylic acid. | Direct and potentially efficient route. |

Reduction of α-Keto Esters to α-Hydroxy Esters

The conversion of α-keto esters to α-hydroxy esters is a crucial transformation for accessing molecules like this compound, where the hydroxyl group is a key functional handle. This reduction can be achieved through various chemical and biological methods, offering pathways to highly functionalized pyrrole derivatives.

Conventional chemical synthesis routes for α-keto esters, the precursors to α-hydroxy esters, are well-established and include methods like Friedel-Crafts acylation and oxidation of corresponding alcohols. mdpi.com For instance, α-keto esters can be synthesized from the oxidation of α-hydroxy acids using catalysts such as 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org Once the α-keto ester is formed, its reduction to the α-hydroxy ester is a key step.

Enzymatic reductions have emerged as a powerful tool for this transformation due to their high regio- and stereoselectivity. Ketoreductases, for example, have been successfully used for the stereoselective synthesis of δ-hydroxy-β-keto esters, β-hydroxy-δ-keto esters, and β,δ-dihydroxy esters from their corresponding diketo precursors. nih.gov This high degree of control is particularly valuable in the synthesis of complex molecules where specific stereoisomers are required. nih.gov These enzymatic methods, often utilizing NADPH oxidases, provide a green and efficient alternative to traditional chemical reductants. nih.gov

A concise synthetic route to pyrrole-based drug candidates has been developed utilizing α-hydroxyketones as starting materials, which underscores the importance of the α-hydroxy ketone/ester moiety in modern synthetic strategies. mdpi.com While this specific route builds the pyrrole ring from an α-hydroxyketone rather than reducing a pre-formed pyrrole α-keto ester, it highlights the value of the α-hydroxy carbonyl structural motif. mdpi.com

Preparation of Hydroxyethyl-Pyrroles through Novel Annulation Reactions

Novel annulation reactions provide direct and efficient entries into the pyrrole core, including those substituted with a hydroxyethyl group. These methods often involve multi-component reactions or transition-metal catalysis to construct the heterocyclic ring in a single or a few steps.

One innovative approach is the palladium-catalyzed annulation reaction between indole (B1671886) derivatives and internal alkyne esters. nih.gov This strategy proceeds through an intermolecular addition of the indole nitrogen to the alkyne, followed by an intramolecular insertion of a vinyl-palladium complex into a carbonyl group, yielding fused pyrrole systems like pyrroloindoles and pyrroloquinolines. nih.gov While demonstrated on fused systems, the fundamental principle of C-N and C-C bond formation to construct a pyrrole ring is broadly applicable.

A highly relevant three-component synthesis has been developed that reacts α-hydroxyketones, oxoacetonitriles, and anilines to form highly functionalized pyrroles. mdpi.com This method is notable for its mild reaction conditions (acetic acid catalyst, ethanol solvent, 70 °C) and high atom economy, with water being the only byproduct. mdpi.com This strategy allows for the rapid assembly of diverse pyrrole-based compounds and could be adapted to incorporate a hydroxyethyl group by selecting the appropriate α-hydroxyketone precursor. mdpi.com

Furthermore, specific syntheses targeting N-(2-hydroxyethyl)pyrroles have been reported. researchgate.net These methods can involve the reaction of primary amines containing a hydroxyethyl group with appropriate precursors to form the pyrrole ring, directly installing the desired functionality. researchgate.net

Novel and Green Chemistry Approaches in Pyrrole Carboxylate Ester Synthesis

The synthesis of pyrrole carboxylate esters has increasingly benefited from the principles of green chemistry, which prioritizes the reduction of waste, energy consumption, and the use of hazardous substances. researchgate.net Key advancements include the development of solvent-free protocols and the application of energy-efficient techniques like microwave irradiation.

Solvent-Free and Catalyst-Free Protocols

Eliminating volatile organic solvents is a cornerstone of green synthesis, leading to safer processes, simpler workups, and often higher yields. researchgate.net Several solvent-free methods for pyrrole synthesis have been developed, frequently utilizing solid supports or catalysts that are easily recoverable.

The Paal-Knorr reaction, a classic method for pyrrole synthesis, has been successfully adapted to solvent-free conditions. For example, the condensation of a γ-diketone with a primary amine can be effectively catalyzed by alumina (B75360) (CATAPAL 200) at 60 °C under solvent-free conditions, yielding N-substituted pyrroles. mdpi.com Other supported acid catalysts, such as silica (B1680970) sulfuric acid, have also proven effective for solvent-free pyrrole synthesis at room temperature. mdpi.com These heterogeneous catalysts can often be separated by simple filtration and reused, adding to the sustainability of the process. mdpi.com

In some cases, reactions can proceed efficiently without any solvent or catalyst. Rohit et al. (2021) reported an optimized microwave-assisted synthesis of pyrroles from various amines and 2,5-dimethoxytetrahydrofuran (B146720) that occurs under solvent-free conditions at 120 °C. pensoft.net Similarly, a solvent-free synthesis of novel sulfonylpyrroles was achieved via microwave heating at 150 °C. pensoft.net These protocols demonstrate the potential to significantly reduce the environmental impact of pyrrole synthesis.

Table 1: Examples of Solvent-Free Pyrrole Synthesis

| Reaction Type | Catalyst/Support | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Paal-Knorr Condensation | Alumina (CATAPAL 200) | 60 °C | 45 min | High | mdpi.com |

| Paal-Knorr Condensation | Silica Sulfuric Acid | Room Temp | 3-120 min | 70-99% | mdpi.com |

| From 2,5-dimethoxytetrahydrofuran | Mn(NO₃)₂·4H₂O (under MW) | 120 °C | 20 min | High | pensoft.net |

| Sulfonylpyrrole Synthesis | None (under MW) | 150 °C | 30-60 min | Not specified | pensoft.net |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. pensoft.net This technology has been widely applied to the synthesis of pyrrole derivatives. pensoft.neteurekaselect.com

The Clauson-Kaas synthesis, which reacts primary amines with 2,5-dialkoxytetrahydrofurans, can be significantly expedited using microwave irradiation. arkat-usa.org Reactions that would typically require prolonged heating in refluxing acetic acid can be completed in 10 to 30 minutes at elevated temperatures (e.g., 170 °C) under microwave conditions, even using greener solvents like water. arkat-usa.org

Similarly, the Paal-Knorr synthesis benefits from microwave assistance. The reaction can be carried out using various catalysts, including inexpensive and non-toxic Lewis acids like CaCl₂·2H₂O, under microwave irradiation. pensoft.net Microwave heating has also been employed for the synthesis of complex pyrrolo[2,3-b]pyrrole (B13429425) derivatives, where it facilitates nucleophilic attack and subsequent cyclization steps. nih.gov

Beyond the formation of the pyrrole ring, microwave irradiation is also highly effective for subsequent functionalization steps, such as esterification. A microwave-assisted protocol for the esterification of carboxylic acids using triphenylphosphine (B44618) and molecular iodine has been developed, offering a rapid and efficient method that avoids the need for a base or catalyst. rsc.org This approach is applicable to a wide range of substrates and represents a green method for completing the synthesis of pyrrole carboxylate esters. rsc.org

Table 2: Microwave-Assisted Synthesis of Pyrrole Derivatives

| Reaction Type | Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Clauson-Kaas Synthesis | p-Anisidine, 2,5-dimethoxytetrahydrofuran | Acetic Acid | 170 °C, 10 min | High | arkat-usa.org |

| Paal-Knorr Condensation | Various amines and diones | CaCl₂·2H₂O | Not specified | High | pensoft.net |

| Fused Pyrrole Synthesis | Diethyl 3,4-diamino-1,6-diphenyl-1,6-dihydropyrrolo[2,3-b]pyrrole-2,5-dicarboxylate, various reagents | Not specified | Not specified | Not specified | nih.gov |

| Esterification | Carboxylic Acids, Alcohols | PPh₃ / I₂ | Not specified | High | rsc.org |

| From 2,5-dimethoxytetrahydrofuran | Amines, 2,5-dimethoxytetrahydrofuran | Mn(NO₃)₂·4H₂O / Solvent-free | 120 °C, 20 min | High | pensoft.net |

Spectroscopic and Structural Elucidation of 2 Hydroxyethyl 1h Pyrrole 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 2-Hydroxyethyl 1H-pyrrole-2-carboxylate is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring, the N-H proton, and the protons of the 2-hydroxyethyl group.

Pyrrole Ring Protons: The pyrrole ring features three aromatic protons, typically designated as H-3, H-4, and H-5. These protons appear as multiplets in the aromatic region of the spectrum. Based on data for Ethyl 1H-pyrrole-2-carboxylate, the H-5 proton is the most deshielded due to its proximity to the electronegative nitrogen atom and the electron-withdrawing carboxylate group. The H-3 and H-4 protons appear at slightly higher fields. The coupling between these adjacent protons results in a characteristic splitting pattern.

N-H Proton: The proton attached to the nitrogen atom (N-H) typically appears as a broad singlet at a significantly downfield chemical shift, often in the range of 9.0-12.0 ppm. Its broadness is a result of quadruple relaxation and potential chemical exchange.

2-Hydroxyethyl Group Protons: This side chain would give rise to three distinct signals:

A triplet for the two protons of the methylene group attached to the ester oxygen (-O-CH₂ -).

A triplet for the two protons of the methylene group bearing the hydroxyl group (-CH₂ -OH). These two triplets would show coupling to each other.

A singlet or triplet (depending on the solvent and concentration) for the hydroxyl proton (-OH). This signal's position is variable and can be confirmed by a D₂O exchange experiment, where it would disappear.

The expected chemical shifts, based on analysis of analogous compounds, are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| NH | 9.0 - 12.0 | Broad Singlet (br s) | - |

| H-5 | ~6.9 - 7.1 | Multiplet (m) | J₅,₄ ≈ 2.5-3.0 Hz, J₅,₃ ≈ 1.5-2.0 Hz |

| H-3 | ~6.7 - 6.9 | Multiplet (m) | J₃,₄ ≈ 3.5-4.0 Hz, J₃,₅ ≈ 1.5-2.0 Hz |

| H-4 | ~6.1 - 6.3 | Multiplet (m) | J₄,₃ ≈ 3.5-4.0 Hz, J₄,₅ ≈ 2.5-3.0 Hz |

| -O-CH₂ -CH₂-OH | ~4.3 - 4.5 | Triplet (t) | ~5.0 Hz |

| -O-CH₂-CH₂ -OH | ~3.8 - 4.0 | Triplet (t) | ~5.0 Hz |

| -O-CH₂-CH₂-OH | Variable | Singlet (s) or Triplet (t) | - |

Note: Data is predicted based on spectral information for Ethyl 1H-pyrrole-2-carboxylate and general principles of NMR spectroscopy. Actual values may vary.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, typically appearing in the 160-170 ppm region. pressbooks.pub

Pyrrole Ring Carbons: The four carbons of the pyrrole ring would have distinct chemical shifts. The carbon atom C-2, attached to the carboxylate group, is significantly deshielded. The C-5 carbon, adjacent to the nitrogen, also appears downfield. The C-3 and C-4 carbons are expected at higher fields. rsc.org

2-Hydroxyethyl Group Carbons: The two methylene carbons of the side chain will have shifts characteristic of carbons single-bonded to oxygen. The carbon directly attached to the ester oxygen (-C H₂-O-C=O) would be slightly more deshielded than the carbon bearing the hydroxyl group (-C H₂-OH). libretexts.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O (Ester) | 160.0 - 165.0 |

| C -2 (Pyrrole) | 125.0 - 130.0 |

| C -5 (Pyrrole) | 120.0 - 125.0 |

| C -3 (Pyrrole) | 110.0 - 115.0 |

| C -4 (Pyrrole) | 108.0 - 112.0 |

| -O-C H₂-CH₂-OH | 65.0 - 70.0 |

| -O-CH₂-C H₂-OH | 60.0 - 65.0 |

Note: Data is predicted based on spectral information for Ethyl 1H-pyrrole-2-carboxylate, Pyrrole-2-carboxylic acid, and general ¹³C NMR chemical shift trends. chemicalbook.comwisc.edu

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal ¹H-¹H coupling networks. wikipedia.org Cross-peaks would be expected between H-3 and H-4, H-4 and H-5, and H-3 and H-5, confirming their positions on the pyrrole ring. A crucial correlation would also be seen between the two methylene groups of the 2-hydroxyethyl side chain (-O-CH₂ -CH₂ -OH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal (H-3, H-4, H-5, and the two CH₂ groups) to its corresponding carbon signal in the ¹³C spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different parts of the molecule. Key correlations would include the coupling from the H-3 proton to the C-2 and C-5 carbons, and most importantly, from the methylene protons of the hydroxyethyl (B10761427) group (-O-CH₂ -) to the ester carbonyl carbon (C=O), confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the 3D structure of the molecule. libretexts.org

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of molecules, providing valuable information about the functional groups present.

The FTIR spectrum of this compound would display characteristic absorption bands for its key functional groups.

O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. Its broadness is due to hydrogen bonding.

N-H Stretch: A moderate to sharp peak around 3400-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring. nist.gov

C-H Stretches: Aromatic C-H stretching vibrations for the pyrrole ring typically appear just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹). Aliphatic C-H stretching from the methylene groups will be observed in the 3000-2850 cm⁻¹ region.

C=O Stretch: A very strong, sharp absorption band between 1720-1680 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group. libretexts.org

C-O Stretches: Two distinct C-O stretching bands are expected: one for the ester linkage (C-O-C) around 1300-1200 cm⁻¹ and another for the alcohol (C-OH) around 1150-1050 cm⁻¹.

Pyrrole Ring Vibrations: C=C and C-N stretching vibrations within the pyrrole ring give rise to several bands in the 1600-1400 cm⁻¹ fingerprint region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| N-H Stretch (Pyrrole) | 3400 - 3300 | Moderate, Sharp |

| C-H Stretch (Aromatic) | > 3000 | Moderate |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Moderate |

| C=O Stretch (Ester) | 1720 - 1680 | Strong, Sharp |

| C=C & C-N Stretches (Ring) | 1600 - 1400 | Moderate |

| C-O Stretch (Ester) | 1300 - 1200 | Strong |

| C-O Stretch (Alcohol) | 1150 - 1050 | Strong |

Note: Data is predicted based on spectral information for Pyrrole-2-carboxylic acid, other pyrrole derivatives, and general FTIR correlation tables. chemicalbook.comnih.gov

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly useful for non-polar, symmetric vibrations.

For this compound, the Raman spectrum would be expected to show:

Strong signals for the symmetric stretching vibrations of the pyrrole ring skeleton (C=C and C-C bonds), which are often weak in the IR spectrum.

The C=O stretching vibration of the ester would also be visible, though typically less intense than in the FTIR spectrum. ias.ac.in

Aliphatic and aromatic C-H stretching vibrations would also be present.

Studies on the parent compound, Pyrrole-2-carboxylic acid, have utilized Raman spectroscopy in conjunction with FTIR to confirm the formation of dimer species in the solid state and to perform a complete vibrational assignment. acs.orgresearchgate.net This highlights the synergistic nature of the two vibrational techniques in achieving a thorough structural characterization.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of this compound and its derivatives. It also aids in structural elucidation by analyzing the fragmentation patterns of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a valuable technique for the analysis of volatile and thermally stable pyrrole derivatives. While direct GC-MS data for this compound is not extensively documented in the literature, the analysis of related compounds like pyrrole-2-carboxylic acid provides a useful reference. For instance, the GC-MS analysis of derivatized pyrrole-2-carboxylic acid, such as its trimethylsilyl (TMS) ester, is a common strategy to increase volatility and thermal stability hmdb.ca.

In a typical GC-MS experiment, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. For a compound like this compound, electron ionization (EI) would likely lead to characteristic fragmentation. Key fragmentation pathways for esters often involve cleavage of the C-O bond and rearrangements like the McLafferty rearrangement libretexts.orgmiamioh.edu. Expected fragments would correspond to the loss of the hydroxyethyl group or parts of it, and fragmentation of the pyrrole ring itself. The mass spectrum of the related pyrrole-2-carboxaldehyde shows a prominent molecular ion peak and fragments corresponding to the loss of the formyl group nih.govnist.gov. Similarly, for this compound, one would anticipate a molecular ion peak at m/z 155, followed by fragments resulting from the cleavage of the ester bond. Pyrolysis-GC/MS has also been used to analyze the thermal decomposition products of various pyrrole esters, providing insight into their stability and breakdown mechanisms researchgate.netnih.gov.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C7H9NO3), the calculated exact mass is 155.05824 Da lookchem.com. HRMS analysis, often using techniques like electrospray ionization (ESI), can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

HRMS has been extensively used to characterize a wide array of pyrrole derivatives. For example, it has been employed alongside NMR and other spectroscopic methods to confirm the structures of newly synthesized pyrrole esters and pyrrole-2-carboxamides researchgate.netnih.gov. The high accuracy of HRMS is indispensable for confirming the successful synthesis of target molecules and for identifying unknown metabolites or natural products containing the pyrrole-2-carboxylate scaffold.

| Compound | Formula | Calculated Exact Mass (Da) | Ionization Method |

| This compound | C7H9NO3 | 155.05824 | ESI |

| 2-Methyl-1,5-di-o-tolyl-1H-pyrrole | C17H16N | 234.12770 (as [M+H]⁺) | ESI |

| 1-(2-Methoxyphenyl)-2-methyl-5-(o-tolyl)-1H-pyrrole | C17H16N | 234.12770 (as [M+H]⁺) | ESI |

This table presents calculated exact mass values for this compound and related derivatives characterized by HRMS in research studies. lookchem.comnih.gov

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional atomic structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. carleton.edu This technique requires growing a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern. This pattern is then used to calculate the electron density map and, ultimately, the positions of all atoms in the molecule and the crystal lattice. carleton.edu

| Compound Derivative | Crystal System | Space Group | Key Structural Features |

| Methyl 1H-pyrrole-2-carboxylate | Monoclinic | P21/c | Nearly coplanar pyrrole and ester groups, intermolecular hydrogen bonds. |

| Pyrrole-2-carboxylic acid | Monoclinic | P21/c | Forms dimers via O-H···O and N-H···O hydrogen bonds. |

This table summarizes crystallographic data for compounds structurally related to this compound, illustrating common structural motifs. researchgate.net

X-ray Powder Diffraction (XRPD) for Crystalline Phase Characterization

X-ray Powder Diffraction (XRPD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It is particularly useful when growing single crystals is not feasible cambridge.org. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

For novel pyrrole derivatives, XRPD can be used to identify the crystalline form, assess sample purity, and monitor phase transitions. In some cases, if single crystals cannot be obtained, it is possible to solve the crystal structure ab initio from high-resolution synchrotron XRPD data cambridge.orgresearchgate.net. Studies on functionalized pyrrole-2-carboxylates have demonstrated the successful determination of their crystal structures from powder data, revealing their monoclinic crystal systems and characterizing weak intermolecular interactions like C–H···O contacts that stabilize the crystal packing cambridge.orgresearchgate.net. For amorphous materials like polypyrrole, XRPD patterns show broad peaks rather than sharp reflections, indicating a lack of long-range order researchgate.netresearchgate.net.

Other Spectroscopic Methods (e.g., UV/Vis Spectroscopy)

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically from a π bonding or non-bonding orbital to a π* anti-bonding orbital.

The UV/Vis spectrum of pyrrole-containing compounds is characterized by absorption bands related to the π-electron system of the heterocyclic ring. Pyrrole itself exhibits absorption bands around 250 nm and 287 nm, which are attributed to π-π* transitions researchgate.net. The conjugation of the carboxylate group in this compound with the pyrrole ring is expected to shift these absorption maxima to longer wavelengths (a bathochromic shift). Data for the parent pyrrole-2-carboxylic acid shows a strong absorption peak at approximately 260-270 nm nist.gov. The exact position of the absorption maxima for this compound would be influenced by the solvent used for the analysis. This technique is useful for confirming the presence of the conjugated pyrrole system and for quantitative analysis using the Beer-Lambert law.

| Compound | λmax (nm) | Transition Type |

| Pyrrole | 250, 287 | π → π |

| 1H-Pyrrole-2-carboxaldehyde | ~290 | π → π |

| 1H-Pyrrole-2-carboxylic acid | ~265 | π → π* |

This table shows the approximate maximum absorption wavelengths (λmax) for the pyrrole chromophore and its simple derivatives. researchgate.netnist.govnist.gov

Inability to Fulfill Request Due to Lack of Specific Research Data

A comprehensive search of scientific literature and chemical databases reveals a significant lack of published computational and theoretical studies focused specifically on the compound this compound.

While the compound is mentioned in the literature as a byproduct of a specific synthetic reaction, there are no dedicated research articles detailing its electronic structure, reaction mechanisms, conformational analysis, dynamic behavior, or predicted spectroscopic properties through computational modeling. acs.org The user's request for a detailed article structured around these specific computational investigations cannot be fulfilled without such foundational research.

To provide a scientifically accurate and authoritative article as requested, it would be necessary to draw upon peer-reviewed studies that have performed analyses such as:

Quantum Chemical Calculations: To determine properties like molecular orbital energies, electron density distribution, and electrostatic potential maps, which are fundamental to understanding the compound's electronic structure and reactivity.

Computational Modeling of Reaction Mechanisms: To elucidate the step-by-step pathways of its formation or subsequent reactions, including transition state analysis and reaction energetics.

Conformational and Interaction Analysis: To explore the molecule's three-dimensional shapes, the rotational barriers of its side chain, and the nature of its intramolecular and intermolecular hydrogen bonds, which are crucial given the presence of N-H, C=O, and O-H functional groups. The hydroxyethyl group, in particular, introduces conformational complexities and potential for specific hydrogen bonding that cannot be accurately extrapolated from simpler analogues.

Molecular Dynamics Simulations: To understand how the molecule behaves over time in different environments, including its flexibility and interactions with solvent molecules.

Spectroscopic Prediction: To calculate theoretical spectra (e.g., NMR, IR, UV-Vis) and correlate them with experimental data to confirm structural assignments and understand spectral features.

Research on related compounds, such as pyrrole-2-carboxylic acid and its simpler esters, does exist. These studies confirm that the pyrrole-2-carboxylate scaffold is a subject of computational interest, particularly regarding its hydrogen bonding patterns and conformational preferences. However, the unique structural and electronic influence of the 2-hydroxyethyl group means that data from these analogues cannot be directly and accurately applied to this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Natural Product Synthesis

The pyrrole (B145914) framework is a ubiquitous and privileged motif found in a vast number of natural products, particularly marine alkaloids, which exhibit a wide range of potent biological activities. nih.govresearchgate.netchim.it Many of these complex molecules feature a pyrrole-2-carboxylic acid or carboxamide substructure, making 2-Hydroxyethyl 1H-pyrrole-2-carboxylate a highly relevant and versatile starting material. chim.itmdpi.com The ester functionality at the C2 position is a key handle for elaboration into the amide linkages common in bromopyrrole alkaloids or for participating in coupling reactions to build larger molecular architectures. nih.govresearchgate.net

The total synthesis of complex natural products like the lamellarins, which are based on a 3,4-diarylated pyrrole-2-carboxylic acid core, showcases the strategic importance of C2-functionalized pyrroles. researchgate.netchim.it The 2-hydroxyethyl ester group of the title compound offers distinct synthetic advantages. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a direct precursor in many syntheses, or converted to other esters via transesterification. Furthermore, the terminal hydroxyl group can be used as a nucleophile or protected and carried through a synthetic sequence, adding another layer of strategic flexibility.

Table 1: Examples of Natural Product Classes Featuring the Pyrrole-2-Carboxylate Core

| Natural Product Class | Core Structure Description | Representative Examples |

| Lamellarins | Polyaromatic alkaloids with a central 3,4-diaryl-pyrrole-2-carboxylic acid moiety. researchgate.netchim.it | Lamellarin O, Lamellarin Q chim.it |

| Pyrrole-2-carboxamides | Often found in marine sponges, featuring a pyrrole-2-carboxamide unit attached to various side chains. mdpi.com | Oroidin, Mauritiamine researchgate.net |

| Pyrrolomycins | Halogenated pyrrole antibiotics. | Pyrrolomycin A |

| Congocidine | A DNA minor-groove binding distamycin analogue. nih.gov | Congocidine |

Precursor for the Synthesis of Diverse Heterocyclic Compound Libraries

The creation of compound libraries with diverse structures is a cornerstone of modern drug discovery and chemical biology. This compound is an ideal precursor for generating such libraries due to its multiple, chemically distinct reactive sites. researchgate.net This allows for the systematic introduction of a wide variety of substituents, leading to a large collection of related but structurally diverse molecules. nih.gov

The functional handles of the molecule permit a wide range of chemical transformations:

N-H Functionalization: The pyrrole nitrogen can be alkylated, acylated, or arylated to introduce a diverse set of R¹ groups.

Ring Functionalization (C3-C5): As an electron-rich aromatic system, the pyrrole ring is amenable to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation, primarily at the C4 and C5 positions, allowing for the introduction of R², R³, and R⁴ groups. nih.gov

Ester Modification: The 2-hydroxyethyl ester can be converted into a vast array of amides through aminolysis, transformed into other esters, or reduced to the corresponding primary alcohol, providing a point of diversification at the C2 position.

This multi-faceted reactivity enables its use in combinatorial chemistry workflows to rapidly produce libraries of novel heterocyclic compounds for biological screening. researchgate.netnih.govacs.org

Table 2: Potential Diversification Reactions for Compound Library Synthesis

| Reactive Site | Reaction Type | Potential Reagents | Resulting Scaffold |

| N1-H | Alkylation, Acylation | Alkyl halides, Acyl chlorides | N-Substituted pyrroles |

| C4/C5-H | Electrophilic Substitution | NBS, Br₂, HNO₃, Acyl chlorides | C4/C5-Substituted pyrroles |

| C2-Ester | Aminolysis | Primary/Secondary amines | Pyrrole-2-carboxamides |

| Ester -OH | O-Alkylation/Acylation | Alkyl halides, Acyl chlorides | Ether/Ester-terminated side chains |

Contribution to the Development of Functional Organic Materials

Pyrrole and its derivatives are fundamental building blocks for a class of materials known as conducting polymers, with polypyrrole (PPy) being the most prominent example. tdl.org These materials are prized for their applications in organic electronics, including sensors, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). acs.org The properties of these materials, such as conductivity, solubility, and processability, can be finely tuned by incorporating functionalized pyrrole monomers. tdl.org

This compound can contribute to this field in several ways. The ester group, being electron-withdrawing, can modify the electronic properties of the pyrrole ring, influencing the bandgap and conductivity of the resulting polymer. tdl.org The hydroxyethyl (B10761427) side chain can enhance the solubility of the monomer and the resulting polymer in common organic solvents, which is a critical factor for solution-based processing techniques. tdl.org Furthermore, the terminal hydroxyl group provides a reactive site for post-polymerization modification, allowing for the grafting of other molecules or for cross-linking to improve the material's mechanical properties and stability. The copolymerization of this functionalized monomer with unsubstituted pyrrole offers a straightforward method to create new materials with tailored properties.

Table 3: Potential Roles in Functional Organic Materials

| Material Type | Potential Role of this compound | Resulting Property Modification |

| Conducting Polymers | Co-monomer with pyrrole | Tuned conductivity, improved processability |

| Organic Semiconductors | Building block for donor-acceptor type materials. nih.gov | Modified HOMO/LUMO levels, altered bandgap. tdl.org |

| Sensor Materials | Functional backbone for analyte binding | Enhanced solubility, provides sites for receptor attachment |

| Organic Light-Emitting Diodes (OLEDs) | Component of hole-transport or emissive layers. jmaterenvironsci.com | Tuned electronic and photophysical properties |

Catalytic Applications of Pyrrole-Derived Ligands in Chemical Transformations

The development of novel ligands is crucial for advancing transition metal catalysis. Pyrrole-based structures have proven to be versatile platforms for designing effective ligands. researchgate.net Specifically, pyrrole-2-carboxylic acid is an effective ligand for copper-catalyzed cross-coupling reactions, such as the mono-arylation of anilines. nih.govnih.gov In these systems, both the pyrrole N-H and the carboxylate group are believed to be important for catalytic activity. nih.gov

This compound can serve as a precursor to such catalytically active species. It can be readily hydrolyzed in situ to generate the active pyrrole-2-carboxylic acid ligand. Alternatively, the ester itself, along with the pyrrole nitrogen, can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom and the carbonyl oxygen. The hydroxyethyl tail could also participate in coordination or be modified to introduce other donor atoms (e.g., phosphorus or sulfur), leading to new tridentate or pincer-type ligands. utsa.eduacs.org The modular nature of this compound allows for the synthesis of a range of ligands whose steric and electronic properties can be systematically varied to optimize catalytic performance in various chemical transformations.

Table 4: Potential Ligand Architectures and Catalytic Applications

| Ligand Type | Derivatization from Parent Compound | Potential Metal Partners | Target Reactions |

| Bidentate (N,O) | Direct use or in situ hydrolysis | Cu, Pd, Rh, Fe | Cross-coupling, C-H activation nih.govacs.org |

| Tridentate (PNP) | Conversion of -OH to phosphine | Ir, Rh, Fe | Dehydrogenation, Hydrosilylation utsa.edu |

| Tridentate (NNO) | Direct use with N-alkylation | Cu, Ni | Oxidation reactions researchgate.net |

Design and Synthesis of Advanced Organic Scaffolds with Tunable Properties

In medicinal chemistry and materials science, a molecular scaffold is a core structure upon which diverse functionalities can be built to create molecules with specific, predictable, and tunable properties. The pyrrole ring is an excellent scaffold due to its aromaticity, defined geometry, and multiple sites for substitution. researchgate.netutas.edu.au this compound embodies this principle, serving as a template for constructing more complex and functional molecular architectures. rsc.orgacs.org

The tunability of scaffolds derived from this compound is exceptional. For instance, converting the ester to a series of amides can systematically alter solubility, hydrogen bonding capability, and biological interactions. researchgate.netnih.gov Electrophilic substitution on the pyrrole ring can be used to modulate the scaffold's electronic properties, which is critical for applications in organic electronics. researchgate.net The synthesis of pyrrole-based scaffolds has been used to create peptidomimetics that mimic protein secondary structures, such as β-turns, demonstrating their utility in designing molecules that can modulate protein-protein interactions. nih.gov The combination of a rigid aromatic core with flexible, functionalizable side chains makes this compound a powerful tool for designing advanced scaffolds for a wide range of applications.

Table 5: Tuning Molecular Properties via Scaffold Modification

| Modification Site | Type of Modification | Tunable Property | Potential Application |

| C2-Ester | Conversion to amides/peptides | Solubility, H-bonding, Chirality | Peptidomimetics, Drug discovery nih.gov |

| N1-H | Introduction of bulky groups | Steric hindrance, Solubility | Selective catalysis, Materials science |

| C4/C5-H | Introduction of EWG/EDG | Electronic properties (HOMO/LUMO) | Organic electronics, Dyes researchgate.net |

| Side Chain -OH | Polymerization/Grafting | Macromolecular structure | Functional polymers, Biomaterials |

Q & A

Q. What are the established synthetic methodologies for preparing 2-Hydroxyethyl 1H-pyrrole-2-carboxylate?

The compound can be synthesized via alcoholysis of trichloroacetyl intermediates or alkylation of pyrrole derivatives. For example, reacting trichloroacetyl chloride with ethanol or ethylene glycol under anhydrous conditions yields ester derivatives. A similar protocol for ethyl pyrrole-2-carboxylate (CAS 2199-43-1) involves reacting 2-pyrrolyl trichloromethyl ketone with ethanol, achieving yields of ~48% after purification . Adjusting the alcohol (e.g., ethylene glycol) in this reaction could directly produce the hydroxyethyl variant.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and purity. For example, ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate shows distinct signals at δ 3.90 ppm (hydroxyethyl -CH2-) and δ 6.46 ppm (pyrrole ring protons) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 260.1287) .

- X-ray crystallography : Resolves planar geometry and hydrogen-bonding interactions, as seen in methyl 1H-pyrrole-2-carboxylate (dihedral angle: 3.6° between pyrrole and ester groups) .

Q. How are solubility and stability optimized for this compound in experimental settings?

Hydroxyethyl esters generally exhibit improved water solubility compared to alkyl esters. Stability is enhanced by storing the compound under inert atmospheres (N2/Ar) at low temperatures (−20°C). Hydrochloride salt derivatives (e.g., methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride) further enhance solubility for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields or byproduct formation?

Low yields (~40–50%) in hydroxyethyl-substituted pyrroles often arise from competing side reactions (e.g., over-alkylation). Mitigation strategies include:

Q. How can computational chemistry predict reactivity or electronic properties of this compound?

Density Functional Theory (DFT) calculates key parameters:

- Fukui functions : Identify nucleophilic/electrophilic sites on the pyrrole ring (e.g., C3/C5 positions) .

- Electronegativity and hardness : Predict charge distribution for hydrogen bonding, critical in crystal packing (e.g., planar structures in X-ray studies ).

- Solvent effects : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF).

Q. What role does hydrogen bonding play in the solid-state structure of this compound?

X-ray studies of related pyrrole-2-carboxylates reveal intermolecular N–H···O hydrogen bonds between the pyrrole NH and ester carbonyl groups. For example, methyl 1H-pyrrole-2-carboxylate forms chains via N–H···O interactions (bond length: 2.85 Å), stabilizing the crystal lattice . These interactions are critical for designing co-crystals or supramolecular assemblies .

Q. How is this compound utilized in medicinal chemistry research?

Pyrrole-2-carboxylates serve as scaffolds for antitumor agents. For instance, ethyl 3-(quinazolin-4-ylamino)-1H-pyrrole-2-carboxylate derivatives exhibit inhibitory activity against EGFR kinase (IC50: <1 µM) . Modifying the hydroxyethyl group may enhance pharmacokinetic properties (e.g., solubility, bioavailability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.